(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
Description
Propriétés
IUPAC Name |
(E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10-4-2-3-5-11(10)6-7-13(16)14-8-12(15)9-14/h2-7,12,15H,8-9H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFDNVGMIXOOAT-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
(2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one
- Molecular Formula : C13H15NO
- Molecular Weight : 217.26 g/mol
Biological Activity Overview
Research indicates that (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one exhibits various biological activities, including:
1. Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In a study involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The presence of the azetidine ring was crucial for enhancing its anticancer efficacy.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial and antifungal effects.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
3. Anti-inflammatory Effects
Research indicates that (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one may modulate inflammatory pathways. It appears to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Mechanism of Action:
The compound is believed to interfere with NF-kB signaling pathways, reducing the expression of inflammatory mediators.
The biological activities of (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one can be attributed to several key mechanisms:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to decreased cell proliferation.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Modulation of Signaling Pathways : The compound affects various signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth.
Comparaison Avec Des Composés Similaires
Substituent-Driven Pharmacological Activity
Key Observations :
- Hydroxyazetidine vs. Aromatic Rings : The 3-hydroxyazetidine group likely improves aqueous solubility compared to fully aromatic substituents (e.g., benzotriazole in or pyrazine in ).
- Amino Groups: The 4-aminophenyl group in PAAPA facilitates strong hydrogen bonding with ACE2, a critical interaction for antiviral activity .
Physicochemical Properties
Insights :
Structural and Crystallographic Comparisons
- Crystal Packing : Chalcones with bulky substituents (e.g., anthracene in ) exhibit complex supramolecular architectures. The azetidine ring’s small size may reduce steric hindrance, enabling tighter crystal packing compared to benzofuran derivatives (e.g., ).
- Conformational Flexibility : The azetidine ring’s strain may restrict rotational freedom, stabilizing specific bioactive conformations.
Méthodes De Préparation
Chalcone Formation via Claisen-Schmidt Condensation
-
- 2-Methylacetophenone (1 equiv)
- Benzaldehyde derivative (1 equiv)
- Potassium hydroxide (KOH) as base catalyst
- Ethanol or ethanol-water mixture as solvent
- Reaction temperature: room temperature to 60 °C
- Reaction time: 2–3 hours
Procedure :
The acetophenone and aldehyde are dissolved in ethanol. Aqueous KOH is added dropwise with stirring. The reaction mixture is stirred at room temperature or slightly elevated temperature until completion, monitored by thin-layer chromatography (TLC). Acidification with dilute HCl precipitates the chalcone product, which is filtered, washed, and recrystallized from ethanol.Yield :
Typically high yields (90–95%) are reported for similar chalcone syntheses.Characterization :
The chalcone is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirming the α,β-unsaturated ketone structure with E-configuration.
Introduction of 3-Hydroxyazetidin-1-yl Group
Approach 1: Nucleophilic Substitution on Chalcone Carbonyl
The chalcone carbonyl carbon can be reacted with 3-hydroxyazetidine under mild conditions to form the corresponding amine-substituted chalcone. This reaction may proceed via nucleophilic addition to the carbonyl or conjugate addition to the α,β-unsaturated system.Approach 2: Michael Addition Followed by Hydroxylation
Alternatively, azetidine derivatives can be added to the β-position of the chalcone via Michael addition, followed by selective hydroxylation at the azetidine ring's 3-position.-
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or ethanol
- Base or acid catalysis depending on the nucleophilicity of azetidine
- Temperature: ambient to reflux conditions
- Time: several hours to overnight
Purification :
The product is purified by recrystallization or chromatographic techniques.Yields and Optimization :
Optimization of reaction conditions (temperature, solvent, catalyst) is essential to maximize yield and selectivity for the hydroxyazetidinyl substitution.
Alternative Synthetic Routes
Multi-step Synthesis via Azetidine Building Blocks
Some patented methods describe the preparation of azetidine-containing chalcones by first synthesizing azetidine intermediates bearing hydroxy substituents, which are then coupled with chalcone precursors through amide or carbamate linkages.Use of Protected Azetidine Derivatives
Protection of azetidine hydroxy groups during coupling reactions can improve yields and prevent side reactions, followed by deprotection in the final step.
4 Data Summary Table of Preparation Methods
5 Research Findings and Observations
The chalcone backbone synthesis is well-established with reproducible high yields and straightforward purification.
Introduction of the 3-hydroxyazetidin-1-yl substituent requires careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.
Use of protected azetidine intermediates enhances reaction efficiency and product purity, as reported in patent literature on related nuclear transport modulator compounds containing azetidine rings.
Spectroscopic analysis (NMR, IR, MS) confirms the successful incorporation of the azetidine ring and hydroxyl group, with characteristic signals corresponding to the azetidine protons and hydroxy functionality.
No direct commercial synthesis protocols are widely published, indicating that preparation methods are primarily found in specialized patent documents and research articles focusing on related chalcone and azetidine derivatives.
Q & A
Q. What are the validated synthetic routes for (2E)-1-(3-hydroxyazetidin-1-yl)-3-(2-methylphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process, including:
- Step 1 : Formation of the azetidine ring via cyclization of appropriate precursors under reflux conditions.
- Step 2 : Introduction of the propenone moiety through a Claisen-Schmidt condensation reaction between 3-hydroxyazetidine and 2-methylbenzaldehyde derivatives.
- Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Employ solvent-free conditions or green solvents (e.g., ethanol) to enhance sustainability and yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Key signals include the enone proton (δ 7.2–7.8 ppm, doublet), azetidine NH (δ 3.5–4.0 ppm), and aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Carbonyl (δ 190–200 ppm) and azetidine carbons (δ 50–70 ppm) confirm the backbone .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 285.3 (calculated) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., trypsin) using fluorogenic substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the azetidine or phenyl rings) influence bioactivity?
- Methodological Answer :
- SAR Studies :
| Modification | Impact on Activity | Example Reference |
|---|---|---|
| 3-hydroxyazetidine → 3-methoxyazetidine | Reduced solubility but enhanced lipophilicity (improved BBB penetration) | |
| 2-methylphenyl → 4-fluorophenyl | Increased kinase inhibition (e.g., EGFR-TK) due to electronegativity | |
| Enone → α,β-dihydro derivative | Loss of bioactivity, suggesting the conjugated system is critical |
- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like COX-2 or β-lactamases .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability across studies) be resolved?
- Methodological Answer :
- Controlled Variables :
- Standardize cell culture conditions (passage number, serum concentration).
- Validate compound stability in assay media (HPLC monitoring) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to identify outliers .
- Mechanistic Follow-Up : Isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing cell-based variability .
Q. What strategies mitigate toxicity while retaining efficacy in preclinical models?
- Methodological Answer :
- ADME Profiling :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Plasma Protein Binding : Equilibrium dialysis to calculate free fraction .
- Pro-drug Design : Mask the hydroxyl group (e.g., acetyl ester) to reduce hepatotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
